NDSB-201

Protein denaturation Zwittergent comparison Membrane protein

NDSB-201 is a non-detergent sulfobetaine for protein research. It prevents denaturation up to 1 M, unlike CHAPS. Its pyridinium group provides specific, non-micellar stabilization for membrane proteins and inclusion bodies, improving yields. Ideal for refolding and crystallization. Easily removed by dialysis for streamlined workflows. An economical, high-purity alternative to NDSB-195.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 15471-17-7
Cat. No. B013951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDSB-201
CAS15471-17-7
Synonyms1-(3-Sulfopropyl)pyridinium Betaine;  1-Pyridiniumpropane-3-sulfonate;  3-(1-Pyridinio)-1-propanesulfonate;  N-Propylpyridinesulfonic Acid Betaine;  NDSB 201;  PPS; 
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CCCS(=O)(=O)[O-]
InChIInChI=1S/C8H11NO3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
InChIKeyREEBJQTUIJTGAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NDSB-201 (CAS 15471-17-7): Non-Detergent Sulfobetaine for Protein Solubilization and Stabilization - Technical Evidence Guide


NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate; CAS 15471-17-7) is a non-detergent sulfobetaine (NDSB) that functions as a zwitterionic solubilizing and stabilizing agent for proteins [1]. Its short hydrophobic pyridine group prevents micelle formation even at high concentrations, distinguishing it from conventional zwitterionic detergents like CHAPS . NDSB-201 is widely used to improve membrane protein solubilization efficiency, prevent aggregation, facilitate refolding of denatured proteins, and enhance protein crystallization [1].

Why NDSB-201 Cannot Be Substituted by CHAPS, NDSB-195, NDSB-211, or NDSB-256


Non-detergent sulfobetaines are not interchangeable. NDSB-201 exhibits a distinct molecular architecture and performance profile compared to other NDSB analogs and zwitterionic detergents. Its pyridine headgroup confers specific binding interactions with certain protein pockets [1], while its propane chain length balances solubility and hydrophobic interactions differently than NDSB-195 (dimethylethylammonium) or NDSB-256 (benzyldimethylammonium) [2]. Unlike CHAPS, NDSB-201 does not denature proteins at 1 M concentrations . Furthermore, NDSB-201 shows superior nuclear protein recovery compared to NDSB-211 and distinct thermal stabilization effects versus NDSB-195 [3][4]. Substituting with a generic 'NDSB' or zwittergent risks compromised yield, protein unfolding, or assay interference.

Quantitative Comparative Evidence for NDSB-201 in Protein Research Applications


Non-Denaturing at High Concentrations: NDSB-201 vs. CHAPS

NDSB-201 is non-denaturing at 1 M concentration, whereas CHAPS and other zwittergents are denaturing under the same conditions . This differential behavior is attributed to NDSB-201's short hydrophobic group that prevents micelle formation and protein unfolding .

Protein denaturation Zwittergent comparison Membrane protein

Thermal Stabilization of STEAP1: NDSB-201 vs. NDSB-195

In thermal shift assays (TSA) with STEAP1 protein, NDSB-201 provided a melting temperature (Tm) of 58.25 °C, compared to 58.21 °C for NDSB-195, and 58.74 °C for the control buffer alone [1]. Both NDSB compounds stabilized STEAP1 slightly less than the control, but NDSB-201 exhibited a marginally higher Tm than NDSB-195.

Thermal shift assay Protein stability Membrane protein

Nuclear Protein Recovery from Low-Ionic-Strength Buffers: NDSB-201 vs. NDSB-211

In dialysis buffers with 1 M NDSB-201, soluble nuclear protein recovery increased from 37% (no additive) to 95%. Under identical conditions, NDSB-211 achieved only 88% recovery [1]. This demonstrates NDSB-201's superior ability to prevent precipitation of nuclear proteins upon reduction of ionic strength.

Nuclear protein extraction Solubilization Ion exchange chromatography

Specific Binding Pocket in TBRII-ECD: Unique Mechanism of Action

X-ray crystallography revealed that NDSB-201 binds to a specific pocket on the extracellular domain of type II TGF-β receptor (TBRII-ECD). The pyridinium group stacks with a phenylalanine side chain, providing a molecular mechanism for aggregation minimization and folded-state stabilization [1]. This specific interaction is not reported for other NDSB family members in this context.

Pharmacological chaperone Protein folding Crystallization

Aggregation and Crystallization Modulation: NDSB-201 vs. Alpha A-Crystallin

In dynamic light scattering studies of human gamma D-crystallin (HGD) aggregation induced by CaCl2, both NDSB-201 and alpha A-crystallin reduced crystallization rate and occurrence. However, alpha A-crystallin was far superior in solubilizing properties and decreased aggregate size, whereas NDSB-201 did not reduce aggregate size but did reduce crystal size and increase nucleation energy barrier relative to additive-free controls [1].

Protein aggregation Crystallization Dynamic light scattering

Membrane Protein Extraction Yield: NDSB-201 vs. No Additive

The addition of NDSB-201 to cell lysis buffers increases extraction yield of membrane, nuclear, and cyto-skeletal associated proteins by up to 30% relative to additive-free controls . This effect is attributed to the combination of a short hydrophobic group and sulfobetaine charge neutralization, which enhances membrane protein solubilization without denaturation.

Membrane protein solubilization Extraction efficiency Yield optimization

Recommended Application Scenarios for NDSB-201 (CAS 15471-17-7) in Protein Biochemistry


Membrane Protein Solubilization from Cell Lysates

NDSB-201 is added to lysis buffers at 0.5–1.0 M to improve extraction yields of membrane proteins by up to 30% compared to additive-free buffers . Its non-denaturing nature ensures membrane protein integrity during solubilization, a critical advantage over detergents like CHAPS .

Nuclear Protein Purification Workflows Requiring Desalting

When nuclear proteins extracted with high salt must be desalted for ion-exchange chromatography, inclusion of 1 M NDSB-201 in dialysis buffer prevents precipitation. This increases soluble recovery from 37% to 95%, outperforming NDSB-211 (88%) [1].

Refolding of Denatured Proteins from Inclusion Bodies

NDSB-201 at 0.5–1.0 M facilitates renaturation of chemically and thermally denatured proteins by interacting with early folding intermediates and preventing aggregation [2]. Its specific binding to TBRII-ECD illustrates its potential as a folding chaperone for challenging targets [3].

Protein Crystallization Additive

NDSB-201 accelerates crystallization of TBRII-ECD and other proteins by occupying a defined binding pocket and stabilizing the folded state [3]. Typical crystallization additive concentrations range from 375–600 mM, often requiring increased precipitant concentration by 1.3–2.0× [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for NDSB-201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.